Product packaging for Hexaethylene glycol decyl ether(Cat. No.:CAS No. 5168-89-8)

Hexaethylene glycol decyl ether

Cat. No.: B1670128
CAS No.: 5168-89-8
M. Wt: 422.6 g/mol
InChI Key: GLGQRQQFWLTGES-UHFFFAOYSA-N
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Description

Significance of Polyether Alcohols in Contemporary Chemical Science

Polyether alcohols, often referred to as polyether polyols, represent a cornerstone of modern polymer chemistry and materials science. econic-technologies.com Their versatility stems from the ether linkages in their backbone and the reactive hydroxyl (-OH) groups, which allow for a wide range of chemical modifications. tsrchem.com A primary application of polyether polyols is in the synthesis of polyurethanes, a class of polymers with extensive uses. rixinpec.comwikipedia.org By reacting with isocyanates, polyether polyols form the soft segment of polyurethanes, which are then manufactured into flexible foams for furniture and automotive seating, rigid foams for insulation, elastomers for wheels and seals, and high-performance coatings and adhesives. rixinpec.comgvchem.com

Beyond polyurethanes, the utility of polyether alcohols extends to numerous other applications. They function as surfactants, emulsifiers, and wetting agents in various industries. njchm.comnjchm.com Their low toxicity and compatibility with many substances also make them valuable as excipients in pharmaceutical formulations and as components in cosmetic products. njchm.com The ability to tailor their properties, such as molecular weight and the number of hydroxyl groups, allows for the creation of materials with specific characteristics for specialized applications. gvchem.com

Structural Context and Classification of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol within Polyether Architectures

Polyether architectures can be broadly categorized based on their molecular structure, which significantly influences their physical and chemical properties. The main classifications include linear, branched, and hyperbranched structures.

3,6,9,12,15,18-Hexaoxaoctacosan-1-ol is classified as a linear polyether alcohol . Its structure consists of an unbranched chain of repeating ether units. This linear architecture is typical of many common polyether alcohols, such as polyethylene (B3416737) glycols (PEGs) and polypropylene (B1209903) glycols (PPGs). wikipedia.org Specifically, it belongs to the E-series of glycol ethers, which are derived from ethylene (B1197577) oxide. wikipedia.org

In contrast, branched polyethers contain side chains attached to the main polymer backbone. A more complex and highly branched structure is found in hyperbranched polyethers . These are globular, three-dimensional macromolecules with a high density of functional groups at their periphery. cjps.orgkinampark.com Unlike perfectly branched dendrimers, hyperbranched polymers are typically synthesized in a one-step process, leading to a more random distribution of branches. kinampark.com The development of hyperbranched polyether polyols has opened up new possibilities for creating advanced materials with unique properties, such as lower viscosity and higher solubility compared to their linear counterparts. kinampark.comacs.org

The table below summarizes the classification of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol within these architectures:

Architectural ClassDescriptionExample Compound
Linear A straight chain of repeating monomer units.3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
Branched A main polymer chain with one or more side chains.Branched Polyethyleneimine
Hyperbranched A highly branched, three-dimensional globular structure.Hyperbranched Polyglycerol

Evolution of Research Trajectories for Polyether Alcohols Analogous to 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol

The research landscape for polyether alcohols has evolved significantly over the past few decades. Initially, the focus was on the synthesis and application of simple, linear polyethers like the polyethylene glycol ethers, which are structurally analogous to 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol. These compounds found widespread use as surfactants, solvents, and in the production of polyurethanes. rixinpec.comnjchm.com

A major shift in research has been the development of more complex and well-defined macromolecular architectures. The introduction of hyperbranched polyether polyols in the 1990s marked a significant advancement, offering materials with novel properties and functionalities. dntb.gov.ua Research into these complex structures continues, with a focus on controlling their molecular weight and degree of branching to tailor them for specific applications, including in the biomedical field as drug delivery vehicles. acs.orgresearchgate.net

Another prominent trend is the move towards sustainability and the use of renewable resources. There is a growing body of research focused on the synthesis of bio-based polyether polyols derived from sources such as vegetable oils, lignin, and other forms of biomass. nih.govresearchgate.netacs.orgadhesivesmag.com This shift is driven by the goal of reducing reliance on petrochemical feedstocks and developing more environmentally friendly materials. adhesivesmag.com

Furthermore, there is an increasing interest in specialty glycol ethers, including those in the P-series (derived from propylene (B89431) oxide), which are often marketed as having lower toxicity profiles compared to some E-series glycol ethers. emergenresearch.com Research is also directed at developing novel applications for polyethylene glycol derivatives in emerging fields like biotechnology and nanotechnology. datainsightsmarket.com The global market for polyethylene glycol is projected to continue growing, driven by its versatile properties and expanding applications in the medical and pharmaceutical industries. grandviewresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H46O7 B1670128 Hexaethylene glycol decyl ether CAS No. 5168-89-8

Properties

IUPAC Name

2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H46O7/c1-2-3-4-5-6-7-8-9-11-24-13-15-26-17-19-28-21-22-29-20-18-27-16-14-25-12-10-23/h23H,2-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGQRQQFWLTGES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOCCOCCOCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H46O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3075250
Record name 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
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Molecular Weight

422.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5168-89-8
Record name 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
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Record name Deceth-6
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Record name 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
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Record name 2-[2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol
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Advanced Synthetic Methodologies for 3,6,9,12,15,18 Hexaoxaoctacosan 1 Ol

Established Reaction Pathways for Polyether Alcohol Formation

The industrial production of polyether alcohols like 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol predominantly relies on the ethoxylation of long-chain alcohols. This process involves the sequential addition of ethylene (B1197577) oxide to an alcohol substrate, typically in the presence of a catalyst.

Ethoxylation Processes for Long-Chain Alcohols

Ethoxylation is a chemical reaction where ethylene oxide is added to a substrate, in this case, a long-chain fatty alcohol. wikipedia.orgnbinno.comvenus-goa.com The reaction results in a molecule with a hydrophobic fatty alcohol backbone and a hydrophilic polyoxyethylene chain. venus-goa.com This amphiphilic nature is crucial for the applications of these compounds. The general reaction can be represented as:

R-OH + n C₂H₄O → R-(OC₂H₄)ₙOH wikipedia.org

The process is typically highly exothermic, necessitating careful temperature and pressure control to prevent thermal runaway. wikipedia.org Industrial ethoxylation is often carried out by bubbling ethylene oxide through the alcohol at elevated temperatures (around 180°C) and pressures (1-2 bar). wikipedia.org

The choice of catalyst, whether acidic or basic, significantly influences the reaction and the properties of the final product. nbinno.com Basic catalysts, such as potassium hydroxide (B78521) (KOH), are commonly used in industrial settings. wikipedia.org However, these catalysts tend to produce a broad distribution of ethoxylate homologs, meaning the length of the polyoxyethylene chain can vary significantly within the product mixture. google.comacs.org Conversely, acid-catalyzed ethoxylation can yield a narrower distribution but may also lead to the formation of undesirable by-products. google.comgoogle.com

Catalytic Systems and Reaction Kinetics in Polyether Synthesis

The catalyst is a critical factor in the ethoxylation process, affecting the reaction rate, product distribution, and formation of byproducts. acs.org Catalytic systems for polyether synthesis can be broadly categorized as basic, acidic, or heterogeneous.

Basic Catalysts: Homogeneous basic catalysts like sodium hydroxide (NaOH), potassium hydroxide (KOH), and sodium methoxide (B1231860) (NaOCH₃) are widely used for their effectiveness at relatively low temperatures and pressures. core.ac.uk The reaction mechanism involves the formation of a more nucleophilic alcoholate anion, which then attacks the ethylene oxide ring. globallcadataaccess.org A drawback of conventional base-catalyzed ethoxylation is the tendency for ethylene oxide to react preferentially with the more acidic alcohol ethoxylate conjugates rather than the unreacted alcohol, leading to a broad distribution of products. google.com

Acidic Catalysts: Lewis acids such as tin tetrachloride (SnCl₄), magnesium perchlorate (B79767) (Mg(ClO₄)₂), and Brønsted acids are also employed. acs.orgwikipedia.org These catalysts can produce a narrower molecular weight distribution. acs.org The mechanism with Lewis acids involves the formation of an oxonium ion by activating the ethylene oxide ring. researchgate.net However, acid catalysis can lead to the formation of byproducts like polyethylene (B3416737) glycols (PEGs). acs.org

Narrow-Range Ethoxylation Catalysts: To achieve a more controlled synthesis with a narrower distribution of ethoxylates, specialized catalysts have been developed. wikipedia.org These are often heterogeneous catalysts that can provide better control over the addition of ethylene oxide units. acs.org Sasol's NOVEL® catalyst technology is an example that produces ethoxylates with lower residual alcohol and significantly less polyethylene glycol content compared to conventional catalysts. sasoltechdata.com Mercarbide has also been studied as a catalyst for narrow-range ethoxylation, where the constrained reaction on the catalyst surface is thought to cause the narrow distribution. core.ac.uk

Catalyst TypeExamplesAdvantagesDisadvantages
Basic (Conventional)KOH, NaOHEffective at lower temperatures and pressuresBroad homolog distribution google.comacs.org
Acidic (Lewis Acids)SnCl₄, BF₃Narrower homolog distribution acs.orgFormation of undesirable byproducts google.com
Narrow-RangeModified heterogeneous catalysts (e.g., Sasol's NOVEL®), MercarbideVery narrow homolog distribution, lower free alcohol sasoltechdata.comPotentially higher manufacturing costs googleapis.com

Optimization of Batch Processes for 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol Production

The production of polyether alcohols is often carried out in semi-batch reactors. googleapis.comswinburne.edu.au Optimizing these batch processes is crucial for safety, efficiency, and product quality. Key challenges in the optimization of ethoxylation reactors include managing the significant heat of reaction and overcoming mass-transfer limitations. frontiersin.org

Innovative Synthetic Approaches to 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol and Its Analogs

In response to growing environmental concerns, there is a significant research focus on developing more sustainable methods for producing polyols, including the implementation of green chemistry principles and the use of renewable feedstocks.

Implementation of Green Chemistry Principles in Polyol Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net In polyol synthesis, this involves using safer solvents, developing environmentally friendly catalysts, and designing energy-efficient processes. researchgate.netnih.gov One approach is the use of solvent-free polymerization techniques to eliminate the use of volatile organic compounds. mdpi.com Another strategy involves replacing hazardous petrochemical derivatives with safer, bio-based alternatives. researchgate.net The use of CO₂ as a raw material for producing polyethercarbonate polyols is another innovative and sustainable approach. fraunhofer.de

Recent developments also focus on biocatalysis and the use of alternative energy sources like microwave irradiation to reduce reaction times and energy consumption in polyurethane synthesis, a related field that utilizes polyols. utm.my

Utilization of Bio-based Feedstocks for Polyether Alcohol Precursors

The shift from fossil-based resources to renewable alternatives is a key aspect of sustainable chemical production. nih.gov Bio-based feedstocks for polyols can be derived from various sources, including vegetable oils, carbohydrates, and lignocellulosic biomass. mdpi.comresearchgate.netacs.org

Bio-ethylene Oxide: A crucial precursor for ethoxylation, ethylene oxide, is traditionally derived from petrochemicals. cam.ac.uk However, processes for producing bio-ethylene oxide from bio-ethanol are being developed. cam.ac.ukindiaglycols.comaidic.it This involves the dehydration of bio-ethanol to bio-ethylene, followed by its epoxidation to bio-ethylene oxide. aidic.it Companies like INEOS have launched bio-attributed ethylene oxide that can substitute fossil feedstock on a mass balance basis, offering significant greenhouse gas savings. ineos.com

Bio-based FeedstockConversion ProcessResulting Precursor/Polyol
Bio-ethanolDehydration followed by epoxidationBio-ethylene oxide aidic.it
Vegetable Oils (e.g., soybean, castor)Epoxidation, hydroformylation, ozonolysis, etc.Vegetable oil-based polyols mdpi.com
Lignocellulosic BiomassLiquefaction, oxypropylationLignin-based polyols mdpi.comindianchemicalnews.com
Carbohydrates (e.g., starch, sorbitol)Liquefaction, chemical modificationStarch/Sorbitol-based polyether polyols researchgate.netresearchgate.net

Development of One-Pot Synthesis Strategies

The synthesis of structurally defined oligo(ethylene glycol) monoalkyl ethers like 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol often involves multiple steps. One-pot synthesis strategies, which combine several reaction steps into a single operation without isolating intermediates, are highly sought after to improve efficiency, reduce waste, and lower costs.

One approach that functions as a one-pot method is a variation of the Williamson ether synthesis conducted under phase-transfer catalysis conditions. In this method, a polyoxyalkylene glycol can act as both a reactant and its own phase transfer catalyst. This allows for the direct alkylation of a pre-formed hexaethylene glycol with an alkyl halide (like 1-bromododecane) in the presence of a concentrated aqueous base, such as sodium hydroxide, within a single reaction vessel. google.com This process avoids the need to first prepare and isolate the dry sodium salt of the glycol (the alkoxide), which is a common step in the classical Williamson synthesis. google.com

A summary of representative reaction conditions for a phase-transfer Williamson ether synthesis to produce a similar monoalkyl ether is presented below.

ParameterValue
ReactantsTetraethylene glycol, 50% aq. NaOH, Decyl bromide
Molar Ratio (Glycol:Hydroxide:Halide)10:1.05:1
Temperature100°C
Reaction Time24 hours
SystemStirred under Argon

More advanced strategies focus on the stepwise construction of the polyether chain in a single pot. A notable development is a one-pot elongation method that utilizes a base-labile protecting group, such as a phenethyl group. beilstein-journals.org In traditional stepwise synthesis, each elongation cycle involves three distinct steps, often in two separate reaction pots: deprotection of a terminal hydroxyl group (commonly using an acid-labile group), deprotonation to form an alkoxide, and coupling with a monomer. beilstein-journals.org The innovative one-pot approach streamlines this cycle into two steps within a single pot. By employing a base-labile protecting group, the deprotection step and the subsequent Williamson ether coupling reaction can be performed under basic conditions in the same vessel, eliminating the need for an intermediate isolation and purification step. beilstein-journals.org This significantly reduces the time, resources, and cost associated with producing monodisperse polyethylene glycols and their derivatives. beilstein-journals.org

Process Intensification and Industrial Scale-Up Considerations for 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol

The industrial production of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol and related alcohol ethoxylates is dominated by the direct, base-catalyzed addition of ethylene oxide to the corresponding fatty alcohol, in this case, 1-dodecanol. This process, known as ethoxylation, presents significant challenges for scale-up, primarily due to the high exothermicity of the reaction and the hazardous nature of ethylene oxide. frontiersin.orgfrontiersin.org Consequently, process intensification has been a major driver of technological innovation in this field, aiming to enhance safety, productivity, and product selectivity. frontiersin.org

Traditionally, ethoxylation has been performed in semi-batch stirred-tank reactors. frontiersin.org However, these systems have limitations in terms of heat and mass transfer, which can lead to safety risks and broad product distributions (high polydispersity). The evolution of reactor technology is a clear example of process intensification, moving towards continuous systems with superior performance. frontiersin.org

Advanced reactor designs have been developed to overcome the limitations of conventional reactors:

Venturi Loop Reactor (VLR): This design utilizes a Venturi ejector to create intense mixing and high interfacial area between the gaseous ethylene oxide and the liquid alcohol/alkoxide mixture. This significantly improves mass transfer, allowing the reaction to proceed at the full ethylene oxide per-pass conversion rate, which enhances process safety and control. frontiersin.org

Spray Tower Loop Reactor (STLR): In this configuration, the liquid is sprayed as fine droplets into an ethylene oxide atmosphere. This creates a large surface area for the reaction. A key advantage is the ability to start a production batch with a very small amount of substrate. frontiersin.org

Enhanced Loop Reactor (ELR): This hybrid design combines the advantages of both the VLR and STLR. It can be initiated with a low liquid level like an STLR, and as the volume increases, a circulation loop with an ejector is activated, making it behave more like a VLR. This provides high mass transfer efficiency and great operational flexibility, particularly for producing surfactants with a high degree of ethoxylation. frontiersin.org

Microreactors: The use of microstructured or capillary reactors represents a significant step in process intensification. frontiersin.org These devices offer exceptionally high surface-area-to-volume ratios, leading to superior heat and mass transfer. This allows for precise temperature control, minimizing side reactions and enabling operation under high pressure to maintain a homogeneous liquid phase. frontiersin.orgresearchgate.net The result is improved safety, higher yields, and the potential to achieve very narrow product distributions, with polydispersity indices approaching 1.06. frontiersin.org

A comparison of these reactor technologies highlights the progression in the field:

Reactor TypeKey FeaturesAdvantages
Stirred-Tank Reactor Conventional semi-batch system with mechanical agitation.Simple design, established technology.
Venturi Loop Reactor (VLR) High-intensity mixing via a Venturi ejector.Excellent mass transfer, high safety, full EO conversion per pass. frontiersin.org
Spray Tower Loop Reactor (STLR) Liquid sprayed into a gas phase, creating large interfacial area.Can be started with low substrate volume. frontiersin.org
Enhanced Loop Reactor (ELR) Hybrid of STLR and VLR.High flexibility, high mass transfer efficiency, suitable for high ethoxylation degrees. frontiersin.org
Microreactor Continuous flow through micro-channels.Superior heat/mass transfer, precise process control, high safety, potential for narrow polydispersity. frontiersin.org

Catalyst choice is also critical in industrial processes. While homogeneous catalysts like potassium hydroxide (KOH) are common, they lead to a broad, Poisson-like distribution of ethoxymers. frontiersin.org The use of catalysts like double metal cyanide (DMC) can produce products with a much lower polydispersity index, which is often desirable for specific applications. frontiersin.org

Chemical Derivatization and Structural Modification of 3,6,9,12,15,18 Hexaoxaoctacosan 1 Ol

Functionalization of the Terminal Hydroxyl Group

The terminal hydroxyl group of 3,6,9,12,15,18-hexaoxaoctacosan-1-ol is the most readily accessible site for chemical modification. Standard alcohol chemistry can be employed to introduce a diverse range of functional moieties, thereby altering the molecule's physicochemical properties and enabling its conjugation to other molecules or surfaces.

Common functionalization reactions include:

Esterification: Reaction with carboxylic acids, acid anhydrides, or acyl chlorides in the presence of a suitable catalyst (e.g., dicyclohexylcarbodiimide (DCC) or 4-dimethylaminopyridine (DMAP)) yields esters. This transformation is often used to introduce biodegradable linkages or to append hydrophobic or functional moieties.

Etherification: The Williamson ether synthesis, involving deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, allows for the introduction of a stable ether linkage. This can be used to attach other alkyl chains or functional groups.

Tosylation and Mesylation: Conversion of the hydroxyl group to a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively, facilitates subsequent nucleophilic substitution reactions. This two-step process is a versatile strategy for introducing a wide variety of functional groups, including azides, amines, and thiols.

Activation for Coupling Reactions: The hydroxyl group can be activated with reagents like N,N'-disuccinimidyl carbonate to form an active ester, which can then readily react with primary amines to form stable carbamate linkages.

These modifications are instrumental in preparing derivatives for applications in drug delivery, surface modification, and the synthesis of functional surfactants.

Table 1: Examples of Functionalization Reactions of the Terminal Hydroxyl Group

Reaction Type Reagents Product Functional Group
Esterification Carboxylic Acid, DCC, DMAP Ester
Etherification NaH, Alkyl Halide Ether
Tosylation Tosyl Chloride, Pyridine Tosylate
Mesylation Mesyl Chloride, Triethylamine Mesylate

Polyether Chain Length Modulation Techniques

While 3,6,9,12,15,18-hexaoxaoctacosan-1-ol has a defined hexaethylene glycol chain, its length can be modulated through synthetic strategies, although this typically involves the synthesis of analogues with different chain lengths rather than the direct modification of the pre-existing molecule. The primary method for synthesizing such compounds with precise control over the number of ethylene (B1197577) glycol units is the sequential addition of protected ethylene glycol monomers.

The Williamson ether synthesis is a cornerstone of this approach. A common strategy involves the iterative reaction of a monoprotected diol (e.g., monobenzyl ether of ethylene glycol) with a tosylated or mesylated oligoethylene glycol. By carefully controlling the stoichiometry and reaction conditions, the polyether chain can be extended one ethylene glycol unit at a time.

Alternatively, living anionic ring-opening polymerization of ethylene oxide, initiated from the alkoxide of a decyl alcohol, can be employed to generate a series of poly(ethylene glycol) monodecyl ethers with varying chain lengths. However, achieving monodispersity with this method can be challenging, often resulting in a distribution of chain lengths (polydispersity).

Techniques for shortening the polyether chain are less common and generally involve more complex and less controlled degradation pathways, which are not typically employed for the precise synthesis of well-defined oligomers.

Strategies for Introducing Branching and Architectural Complexity

Moving beyond linear structures, various strategies can be employed to introduce branching and create more complex molecular architectures based on the 3,6,9,12,15,18-hexaoxaoctacosan-1-ol scaffold. These branched structures can exhibit unique properties, such as altered viscosity, solubility, and self-assembly behavior.

Dendritic Architectures: Dendrimers are highly branched, monodisperse macromolecules. A divergent approach to synthesizing a dendritic structure based on 3,6,9,12,15,18-hexaoxaoctacosan-1-ol would involve the functionalization of its terminal hydroxyl group with a branching unit, for example, a protected di- or tri-functional carboxylic acid. Subsequent deprotection and further coupling reactions would lead to the generation-by-generation growth of a dendritic structure.

Hyperbranched Polymers: In contrast to the perfect, stepwise growth of dendrimers, hyperbranched polymers are synthesized in a one-pot reaction of an ABn-type monomer, where 'A' and 'B' are reactive groups that can react with each other. While not directly applicable to modifying the existing 3,6,9,12,15,18-hexaoxaoctacosan-1-ol, this compound could be functionalized to act as a core molecule for the growth of hyperbranched structures.

Grafting onto a Polymer Backbone: The terminal hydroxyl group of 3,6,9,12,15,18-hexaoxaoctacosan-1-ol can be modified to contain a polymerizable group, such as an acrylate or methacrylate (B99206). This functionalized molecule can then be copolymerized with other monomers to create a polymer backbone with pendant oligoethylene glycol chains.

These strategies allow for the creation of macromolecules with a high density of functional groups and tailored architectures for advanced applications.

Incorporation of Heteroatoms and Diverse Functional Moieties

To further expand the functional diversity of 3,6,9,12,15,18-hexaoxaoctacosan-1-ol derivatives, heteroatoms such as nitrogen and sulfur can be incorporated into the molecular structure. This can be achieved by modifying either the terminal hydroxyl group or by replacing one or more of the ether oxygens in the polyether chain.

Introduction of Nitrogen: The terminal hydroxyl group can be converted to an amine through a two-step process involving tosylation or mesylation followed by nucleophilic substitution with an azide (e.g., sodium azide) and subsequent reduction of the azide to a primary amine (e.g., using triphenylphosphine in the Staudinger reaction or catalytic hydrogenation). Direct amination methods are also available. This introduces a basic and nucleophilic site for further derivatization.

Introduction of Sulfur: A thiol group can be introduced at the terminus by reacting the corresponding tosylate or mesylate with a thiolating agent like potassium thioacetate followed by hydrolysis. The resulting thiol is a versatile functional group for "click" chemistry reactions, such as thiol-ene and thiol-yne couplings, and for forming disulfide bonds.

Thioether Linkages: Replacing an ether oxygen with a sulfur atom to create a thioether linkage within the polyether chain is a more synthetically challenging endeavor. It typically requires the synthesis of the molecule from building blocks that already contain the thioether linkage. The incorporation of thioethers can alter the polarity, flexibility, and metal-binding properties of the polyether chain.

The introduction of these heteroatoms and other functional moieties significantly broadens the chemical space accessible from 3,6,9,12,15,18-hexaoxaoctacosan-1-ol, enabling the development of materials with novel properties and functionalities.

Table 2: Compound Names Mentioned in the Article

Compound Name
3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Sodium Hydride
Tosyl Chloride
Mesyl Chloride
N,N'-Disuccinimidyl Carbonate
Ethylene Glycol
Sodium Azide
Triphenylphosphine

Mechanistic Insights and Theoretical Investigations into Polyether Alcohol Chemistry

Reaction Mechanism Studies in the Synthesis of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol

The synthesis of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol, a polyether alcohol, is primarily achieved through two principal mechanistic pathways: the Williamson ether synthesis and the anionic ring-opening polymerization of ethylene (B1197577) oxide.

The Williamson ether synthesis provides a versatile method for preparing both symmetrical and asymmetrical ethers. byjus.com This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org In the context of synthesizing 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol, one possible route involves the reaction of a decyl halide (e.g., 1-bromodecane) with the alkoxide of hexaethylene glycol. The reaction is initiated by deprotonating the alcohol (hexaethylene glycol) with a strong base, such as sodium hydride (NaH), to form a potent alkoxide nucleophile. libretexts.orgkhanacademy.org This nucleophile then attacks the electrophilic carbon of the primary alkyl halide in a single, concerted step, displacing the halide leaving group and forming the ether linkage. byjus.comyoutube.com Alternatively, the reaction can be performed using the sodium salt of 1-decanol (B1670082) (sodium decoxide) and a halogen-terminated hexaethylene glycol. The SN2 nature of this reaction dictates a preference for primary alkyl halides to avoid competing elimination (E2) reactions that are common with secondary and tertiary halides. wikipedia.orgyoutube.com

The second major pathway is the anionic ring-opening polymerization (ROP) of ethylene oxide. acs.org This is a common industrial method for producing poly(ethylene oxide) (PEO) chains of controlled length. uconn.edumdpi.com The synthesis of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol via this method would begin with an initiator, which is the alkoxide of the corresponding alcohol, in this case, sodium or potassium decoxide, generated from 1-decanol. The highly basic alkoxide initiator attacks one of the carbon atoms of the strained three-membered ethylene oxide ring, leading to nucleophilic ring-opening and the formation of a new, longer-chain alkoxide. researchgate.net This process, known as the propagation step, continues sequentially with the addition of five more ethylene oxide monomers. The polymerization is terminated by the addition of a proton source (e.g., water or acid) to yield the final hydroxyl-terminated polyether chain. The high ring strain of ethylene oxide (approximately 110–115 kJ/mol) is the thermodynamic driving force for the polymerization. acs.org Quantum chemical studies have been employed to investigate the mechanism, showing that the anionic ROP proceeds by the nucleophilic attack of the propagating anion on the monomer. researchgate.net

Synthesis MethodKey ReactantsMechanism TypeMechanistic Details
Williamson Ether Synthesis 1. Alkoxide (e.g., sodium decoxide)2. Alkyl Halide (e.g., halo-terminated hexaethylene glycol)SN2 (Bimolecular Nucleophilic Substitution)A one-step concerted reaction involving backside attack of the nucleophilic alkoxide on the electrophilic carbon of the alkyl halide, displacing the leaving group. byjus.comwikipedia.org
Anionic Ring-Opening Polymerization 1. Initiator (e.g., sodium decoxide)2. Monomer (Ethylene Oxide)Anionic PolymerizationNucleophilic attack of the initiator on the ethylene oxide ring, followed by sequential addition of monomers (propagation) until terminated by a proton source. acs.orgresearchgate.net

Computational Chemistry Approaches to Understand 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for investigating the reactivity of polyether alcohols like 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol at a molecular level. While specific DFT studies on this exact molecule are not prevalent, the application of these methods to similar alcohols and ethers establishes a clear framework for understanding its chemical behavior.

DFT can be used to model the electronic structure, charge distribution, and bond lengths of the molecule. researchgate.net This allows for the identification of reactive sites, such as the lone pairs on the ether oxygens and the terminal hydroxyl group. For instance, DFT calculations can determine various thermodynamic and global descriptors of chemical activity, including bond dissociation energies (BDE), ionization potential (IP), electron affinity (EA), chemical potential (μ), and molecular hardness (η). nih.govmdpi.com These descriptors provide a quantitative measure of the molecule's tendency to participate in different reaction types.

Potential Applications of DFT to 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol:

Reaction Mechanisms: DFT can be used to map the potential energy surface for reactions involving the terminal -OH group, such as oxidation or esterification. This involves calculating the geometries and energies of reactants, transition states, and products, thereby elucidating the reaction pathway and determining activation energy barriers. researchgate.net Studies on ethanol (B145695) oxidation, for example, have used DFT to investigate adsorption behaviors and reaction networks on catalyst surfaces. researchgate.net

Acidity and Basicity: The proton affinity (PA) and gas-phase acidity (Gacidity) of the hydroxyl group can be calculated to predict its behavior in acid-base chemistry. nih.gov The basicity of the ether oxygens, which can influence hydrogen bonding and coordination to cations, can also be assessed.

Radical Scavenging Activity: By calculating the O-H bond dissociation energy, DFT can predict the molecule's potential as a radical scavenger. A lower BDE indicates a higher propensity to donate a hydrogen atom to neutralize free radicals. nih.gov

Polymerization Energetics: As seen in studies of ethylene oxide polymerization, DFT and other quantum chemical methods can be employed to calculate the energetics of the chain initialization and growth steps, providing insight into the polymerization mechanism. researchgate.net

Computational MethodInvestigated PropertiesRelevance to 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol
Density Functional Theory (DFT) Electronic Structure, Reaction Pathways, Activation Energies, Bond Dissociation Energy (BDE)Understanding oxidation of the terminal alcohol, ether linkage stability, acidity/basicity, and potential antioxidant activity. researchgate.net
Quantum Chemical Methods (e.g., HF/6-31G+(d)) Geometries and Energies of Reaction SpeciesElucidating the mechanism of its synthesis, for example, via anionic ring-opening polymerization of ethylene oxide. researchgate.net

Elucidation of Structure-Reactivity Relationships in Polyether Alcohols

The reactivity of polyether alcohols is intrinsically linked to their molecular structure. Key structural features—such as the length of the alkyl chain, the number of ether linkages, and the nature of the terminal alcohol—dictate their chemical behavior.

The primary reactive site in a polyether alcohol is the terminal hydroxyl (-OH) group. msu.edu Its reactivity is influenced by several factors:

Steric Hindrance: The accessibility of the hydroxyl group to reactants is a critical factor. For a primary alcohol like 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol, steric hindrance is generally low compared to secondary or tertiary alcohols, facilitating reactions like nucleophilic substitution and oxidation. fiveable.me However, the long polyether chain may adopt conformations that partially shield the hydroxyl group.

Electronic Effects: The oxygen atoms within the polyether chain are electronegative and can influence the electronic environment of the terminal -OH group through inductive effects. These ether linkages can also participate in intramolecular hydrogen bonding, which can affect the acidity and nucleophilicity of the terminal alcohol.

Structural FeatureInfluence on Reactivity
Terminal Hydroxyl Group Primary site for reactions such as oxidation, esterification, and etherification. As a primary alcohol, it is susceptible to SN2 reactions. msu.edu
Polyether Chain (-(OCH2CH2)n-) Influences polarity, solubility, and hydrogen bonding capacity. Can chelate cations, potentially acting as a phase-transfer catalyst. The ether linkages are generally stable but can be cleaved under harsh acidic conditions.
Alkyl Chain (Hydrophobic Tail) Determines surfactant properties and influences aggregation behavior (micellization). Its length affects the overall hydrophobicity and can sterically influence the reactivity of the polar head group.

Molecular Dynamics Simulations of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol in Complex Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the structure, dynamics, and thermodynamics of molecules and their assemblies. For an amphiphilic molecule like 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol, MD simulations provide atomic-level insights into its behavior in complex environments such as aqueous solutions, at interfaces, and within biological systems.

Self-Assembly and Micelle Formation: As a non-ionic surfactant, 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol is expected to self-assemble into micelles in aqueous solution above a critical concentration. MD simulations can model this process, providing detailed information on micelle structure and dynamics. researchgate.netrsc.org Key properties that can be calculated include the radius of gyration (Rg), which describes the compactness of the micelle, the shape or eccentricity of the aggregate, and the aggregation number (the average number of surfactant molecules in a micelle). mdpi.com Simulations can also reveal the orientation of the molecules within the micelle, with the hydrophobic decyl tails forming the core and the hydrophilic hexaethylene glycol headgroups exposed to the water. mdpi.com

Interaction with Lipid Membranes: Polyethylene (B3416737) glycol (PEG) chains are frequently used to functionalize liposomes and nanoparticles for drug delivery. nih.govacs.org MD simulations can be used to investigate how 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol interacts with and incorporates into lipid bilayers. These simulations can show the penetration depth of the molecule into the membrane, the conformational changes of both the surfactant and the lipids, and the effect on membrane properties like surface area and thickness. acs.org The hydrogen bonding capabilities of the polyether chain with lipid headgroups and water molecules are crucial interactions that can be quantified. acs.orgnih.gov

Conformational Dynamics and Solvation: In solution, the flexible polyether chain can adopt a wide range of conformations. MD simulations can track these conformational dynamics over time. rsc.org By analyzing the trajectories, researchers can understand the molecule's flexibility, persistence length, and interactions with solvent molecules. acs.org The simulation can quantify hydrogen bonds between the ether oxygens and water or other protic solvents, providing insight into the molecule's solvation shell and its solubility characteristics. rsc.org

Below is a table of typical parameters used in all-atom MD simulations of PEGylated systems, which would be applicable to studying 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol.

Simulation ParameterTypical Value/DescriptionPurpose
Force Field OPLS-AA, CHARMM, COMPASS IIDefines the potential energy function for all atoms and bonds in the system. rsc.orgmdpi.com
Water Model SPC/E, TIP3PExplicitly models water molecules, which is crucial for studying hydrophobic effects and hydrogen bonding. rsc.org
Ensemble NPT (Isothermal-isobaric)Maintains constant number of particles, pressure, and temperature, mimicking laboratory conditions. rsc.org
Simulation Time 100 - 200+ nsAllows the system to equilibrate and provides sufficient sampling time for analyzing dynamic processes. acs.org
System Size 60-300 lipid/surfactant moleculesRepresents a sufficiently large system to observe collective phenomena like micelle formation or membrane interactions. mdpi.comacs.org
Analysis Metrics Radius of Gyration (Rg), Radial Distribution Functions (RDFs), Hydrogen Bond Analysis, Diffusion CoefficientQuantifies the structural and dynamic properties of the system. mdpi.comacs.org

Advanced Applications and Functionalization of 3,6,9,12,15,18 Hexaoxaoctacosan 1 Ol

Utilization in Polyurethane Formulations

The synthesis of polyurethanes (PUs) involves the reaction of a diisocyanate with a polyol. mdpi.com The properties of the resulting polymer are highly dependent on the chemical nature and molecular weight of the constituent monomers. mdpi.com 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol can function as a monofunctional polyol, or more commonly, its difunctional analogue can be used as a soft segment in the polyurethane backbone. The incorporation of such polyether alcohols serves to introduce flexibility into the polymer chain. numberanalytics.com

Role as a Polyol Component in Polymerization Processes

In polyurethane synthesis, polyols form the soft segment of the polymer, imparting flexibility and elastomeric properties. nih.gov The choice of polyol is a critical factor that influences the final properties of the polyurethane material. mdpi.com Polyether polyols, such as derivatives of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol, are known to enhance the flexibility of the resulting polyurethane. numberanalytics.com The polymerization process can be carried out via a one-shot or a pre-polymer method. mdpi.com In the pre-polymer process, the polyol is first reacted with an excess of diisocyanate to form an isocyanate-terminated pre-polymer, which is then chain-extended with a low molecular weight diol or diamine. mdpi.com

Influence on Resultant Polyurethane Microstructure and Performance

The incorporation of polyether soft segments, such as those derived from 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol, has a profound impact on the microstructure and performance of the resulting polyurethane. The thermodynamic incompatibility between the flexible polyether soft segments and the rigid hard segments (formed from the diisocyanate and chain extender) drives microphase separation, leading to the formation of distinct soft and hard domains. kpi.ua

The extent of this microphase separation, as well as the potential for crystallization of the soft segments, dictates many of the material's properties. nih.govkpi.ua Longer polyether soft segments can lead to increased thermal stability of the polyurethane. nih.gov The presence of ether linkages in the soft segment can also influence the material's resistance to hydrolysis. mdpi.com The table below summarizes the general effects of incorporating polyether polyols into polyurethane formulations.

PropertyInfluence of Polyether Polyol Soft Segment
Flexibility Increased flexibility and elasticity. numberanalytics.com
Thermal Stability Longer soft segments can increase thermal stability. nih.gov
Low-Temperature Performance Generally good due to low glass transition temperatures of polyether segments. researchgate.net
Hydrolytic Stability Generally good resistance to hydrolysis. mdpi.com
Mechanical Properties Can be tailored by adjusting the soft segment length and content. elsevierpure.com

Development of Surfactant Systems based on 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol and Derivatives

3,6,9,12,15,18-Hexaoxaoctacosan-1-ol, also known as hexaethylene glycol monodecyl ether (C10E6), is a nonionic surfactant. chegg.com Its amphiphilic nature, with a hydrophobic decyl chain and a hydrophilic poly(ethylene glycol) chain, allows it to adsorb at interfaces and reduce surface tension. youtube.com

Assessment of Emulsification and Wetting Capabilities

The ability of a surfactant to form stable emulsions and to promote the wetting of surfaces is crucial for many industrial applications. mdpi.comexactoinc.com The emulsifying performance of a surfactant is related to its ability to lower the interfacial tension between two immiscible liquids, such as oil and water, and to form a stable interfacial film. mdpi.com The efficiency of an emulsion can be assessed by measuring the droplet size and its stability over time. mdpi.com

Emerging Applications in Advanced Materials and Coatings

The unique properties of polyethylene (B3416737) glycol monoalkyl ethers, including 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol, make them promising candidates for the development of advanced materials and functional coatings.

The incorporation of oligo(ethylene glycol) units into polymer structures is a key strategy for creating stimuli-responsive materials. rsc.orgkinampark.com These "smart" materials can undergo reversible changes in their properties in response to external stimuli such as temperature. rsc.orgresearchgate.net For instance, polymers containing oligo(ethylene glycol) methyl ether methacrylate (B99206) can exhibit a lower critical solution temperature (LCST), leading to a phase transition from a soluble to an insoluble state upon heating. rsc.org This behavior is being explored for applications in controlled drug release and smart coatings. rsc.org

In the realm of biomedical applications, coatings containing polyethylene glycol (PEG) chains are widely used to confer biocompatibility and resist non-specific protein adsorption. port.ac.uknih.gov The hydrophilic and flexible nature of the PEG chains creates a hydration layer that sterically hinders the approach of proteins and cells. port.ac.uk This "stealth" property is crucial for medical devices, drug delivery systems, and tissue engineering scaffolds. mdpi.compolymerexpert.fr While much of the research has focused on higher molecular weight PEGs, the principles can be extended to oligomeric structures like 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol for surface modification.

Furthermore, the amphiphilic nature of these molecules can be harnessed to create self-assembling systems for the fabrication of nanomaterials. numberanalytics.com Ether-containing polymers are also being investigated for use in energy storage materials, such as battery electrolytes. numberanalytics.com The versatility of glycol ethers as solvents and coalescing agents in paints and coatings continues to be important, with ongoing research into more environmentally friendly and high-performance formulations. glycol-ethers.eu

Formulation of Anti-Biocorrosion Coatings

While direct research on the incorporation of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol into anti-biocorrosion coatings is not extensively documented, the properties of the broader class of oligo(ethylene glycol) (OEG) materials are highly relevant. OEG-functionalized surfaces are well-known for their ability to resist nonspecific protein adsorption and cell adhesion. nih.govrsc.orgresearchgate.net This "anti-fouling" characteristic is a critical first step in preventing biocorrosion, which is often initiated by the formation of a biofilm.

Research into poly(ethylene glycol) (PEG)-based multifunctional coatings has demonstrated the potential to combine low-biofouling properties with active antimicrobial agents. nih.gov For instance, coatings that incorporate quorum sensing inhibitors can disrupt bacterial communication, thereby preventing biofilm formation and subsequent corrosion. nih.gov The principle relies on creating a surface that is inherently resistant to the initial attachment of microorganisms. The hydrophilic and flexible nature of the ethylene (B1197577) glycol chains presents a steric barrier that repels proteins and bacteria. rsc.org While traditional anti-corrosion coatings often rely on physical barriers or the release of biocides, the integration of OEG derivatives offers a biocompatible approach to inhibit the foundational stages of biocorrosion. frontiersin.org

Integration into Functional Surfaces and Thin Films

The amphiphilic nature of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol, which possesses both a hydrophobic alkyl chain and a hydrophilic oligo(ethylene glycol) headgroup, makes it an ideal candidate for self-assembly into functional thin films at interfaces. Studies on closely related compounds, such as hexaethylene glycol monododecyl ether (C12E6), have provided significant insights into this behavior. Neutron reflection studies have been employed to determine the structure of adsorbed layers of oligo(ethylene glycol) ethers on both hydrophobic and hydrophilic (silica) surfaces. acs.org

These studies reveal that such molecules form densely packed, oriented monolayer films. nih.gov For instance, oligo(ethylene glycol)-terminated alkyltrichlorosilanes can form self-assembled monolayers on oxide surfaces, creating a robust film that exposes the ethylene glycol units. nih.gov This results in a moderately hydrophilic surface that is highly effective at resisting protein adsorption. nih.gov The ability to precisely control the surface properties by forming these thin films is crucial for applications in biosensors, medical implants, and other areas where minimizing biofouling is essential. researchgate.netnih.gov The thermo-responsive assembly of hexa(ethylene glycol) derivative-modified gold nanodiscs has also been investigated, demonstrating that these molecules can be used to create dynamic, functional surfaces whose properties can be controlled by external stimuli like temperature. mdpi.com

Table 1: Research Findings on Oligo(ethylene glycol) Derivatives on Surfaces

Compound Studied Surface/Substrate Key Findings
Oligo(ethylene glycol)-terminated alkyltrichlorosilanes Oxide surfaces Forms densely packed, oriented monolayers that resist nonspecific protein adsorption. nih.gov
Hexaethylene glycol monododecyl ether (C12E6) Silica substrates Adsorption behavior studied using neutron reflection to characterize the thin film structure. acs.org
Hexa(ethylene glycol) derivative (C1) Gold nanodiscs Demonstrates thermo-responsive self-assembly, allowing for dynamic control of surface properties. mdpi.com
Poly(ethylene glycol) (PEG)-based chemistry Various bioassay surfaces Creates a non-fouling background while allowing for specific biomolecule immobilization. nih.gov

Exploratory Research in Biotechnological and Biomedical Domains

The unique properties of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol and its congeners have spurred research into their use in various biotechnological and biomedical fields.

Application in Proteomics Research Methodologies

In the field of proteomics, which involves the large-scale study of proteins, 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol is utilized as a non-ionic surfactant. Surfactants are essential for solubilizing proteins, particularly those embedded in cell membranes. However, many common surfactants, especially those containing polyethylene glycol (PEG) structures, can interfere with mass spectrometry (MS) analysis, a core technique in proteomics. researchgate.net These detergents can dominate the mass spectrum, making the identification of peptides difficult. nih.gov

Despite these challenges, specific oligo(ethylene glycol) ethers have found precise applications. For example, in a liquid chromatography-tandem mass spectrometry (LC-MS-MS) method for the analysis of octaethylene glycol monodecyl ether (C10E8) in rat plasma, the closely related hexaethylene glycol monodecyl ether was successfully employed as an internal standard. nih.gov This demonstrates its utility in quantitative bioanalytical methods. The development of "mass spectrometry detergents" that are effective at solubilizing proteins while being compatible with MS analysis is an ongoing area of research, highlighting the nuanced role of these compounds in proteomics. moleculardepot.com

Other Specialized and Niche Applications

Beyond the applications in coatings and biomedicine, 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol and its homologues serve important functions in other specialized areas due to their surfactant properties. As non-ionic surfactants, they are key ingredients in a wide range of industrial and household products.

Their roles include:

Emulsifying Agents: In personal care products like creams and lotions, they are used to create stable mixtures of oil and water-based ingredients. myskinrecipes.com

Detergents and Cleaning Products: They are effective in detergents, dishwashing liquids, and all-purpose cleaners, where they lower the surface tension of water, improving its wetting and cleaning capabilities. myskinrecipes.com

Microemulsion Formation: Surfactants are critical for the spontaneous formation of microemulsions, which are thermodynamically stable, nanoscale mixtures of oil and water. rjptonline.orgyoutube.com These systems have applications in enhanced oil recovery, chemical reaction media, and the formulation of pharmaceuticals and consumer products. cmu.edunih.gov

Agricultural Formulations: They can act as adjuvants in pesticide and herbicide formulations, improving the spread and absorption of the active ingredients on plant surfaces. myskinrecipes.com

The interaction of these surfactants in mixed systems, for example with block copolymers like Pluronics, has been studied to understand their synergistic behavior in forming mixed micelles, which is relevant for advanced formulation design. researchgate.net

Environmental Footprint and Sustainability Considerations for 3,6,9,12,15,18 Hexaoxaoctacosan 1 Ol

Degradation Pathways of Polyether Alcohols in Environmental Matrices

Polyether alcohols, the chemical class to which 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol belongs, are subject to microbial degradation in the environment. The primary mechanisms involve aerobic and anaerobic pathways.

Under aerobic conditions, the degradation of polyethylene (B3416737) glycols (PEGs), which share the polyether structure, is initiated by the oxidation of the terminal alcohol groups. nih.govresearchgate.net This process is catalyzed by alcohol and aldehyde dehydrogenases, leading to the formation of carboxylated PEG. Subsequently, the terminal ether bond is cleaved, resulting in the depolymerization of the PEG molecule by one glycol unit at a time. nih.gov For the degradation process to occur, the presence of a free hydroxyl (-OH) group is essential. nih.gov Studies have shown that PEGs with a molecular weight of up to 20,000 can be metabolized by microorganisms. nih.govresearchgate.net In simulated shallow groundwater environments, the biodegradation of PEGs can be rapid, with half-lives of less than 0.4 to 1.1 days under oxic conditions. nih.gov This degradation corresponds with an increased abundance of primary alcohol dehydrogenase genes in the microbial community. nih.gov

Anaerobic degradation of PEGs is thought to proceed through a single-step mechanism catalyzed by PEG acetaldehyde lyase, which is analogous to diol dehydratase. nih.gov

The biodegradability of polyether alcohols can be influenced by their molecular weight, with lower molecular weight compounds generally degrading more quickly. youtube.com The rate of biodegradation is also affected by environmental conditions such as pH and temperature. youtube.com For instance, optimal bacterial growth on PEG has been observed at a pH of 7.5 and a temperature of 30°C. youtube.com In addition to microbial action, oxidative degradation by reactive oxygen species can also contribute to the breakdown of these polymers over time. youtube.com

It is important to note that while polyester-based polyurethanes are more susceptible to biological breakdown, polyether polyurethanes, which are structurally related to polyether alcohols, are generally more resistant to biodegradation. ijarm.comgoogle.com However, some fungi have shown the ability to degrade polyether-based polyurethanes. google.com

Lifecycle Assessment and Green Chemistry Metrics for Polyether Alcohol Synthesis and Use

A comprehensive evaluation of the environmental impact of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol involves a lifecycle assessment (LCA) and the application of green chemistry metrics to its synthesis and use.

A lifecycle assessment for a chemical like 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol would follow ISO 14040 and 14044 standards, quantifying the environmental burdens from cradle-to-gate. plos.org This would include assessing the impacts of raw material extraction, processing, and chemical synthesis. For the precursors of this polyether alcohol, such as ethylene (B1197577) oxide, LCA studies have been conducted to evaluate the environmental sustainability of different production processes. maastrichtuniversity.nl These assessments consider factors like fossil fuel depletion, ecotoxicity, and human toxicity. maastrichtuniversity.nl

Green chemistry metrics provide a quantitative measure of the "greenness" of a chemical process. Some key metrics applicable to the synthesis of polyether alcohols are:

E-Factor: This metric calculates the ratio of the mass of waste generated to the mass of the desired product. tudelft.nlnih.gov A lower E-Factor indicates a more environmentally friendly process. For different sectors of the chemical industry, the E-Factor can vary significantly. researchgate.net

Atom Economy: Introduced by Barry Trost, this metric measures the efficiency of a reaction in converting reactants to the final product. tudelft.nl It is calculated as the molecular weight of the desired product divided by the sum of the molecular weights of all reactants.

Process Mass Intensity (PMI): This metric is the ratio of the total mass of materials used (raw materials, solvents, reagents) to the mass of the final product. tudelft.nlnih.gov The pharmaceutical industry has widely adopted PMI to drive down waste. The relationship between E-Factor and PMI is: E-Factor = PMI - 1. nih.gov

Reaction Mass Efficiency (RME): This metric provides a more comprehensive measure by considering the mass of reactants, the yield of the reaction, and the stoichiometry. nih.gov

Green Chemistry Metrics for Chemical Synthesis

MetricDescriptionFormulaIdeal Value
E-FactorRatio of the mass of waste to the mass of product. tudelft.nlnih.gov(Mass of Waste) / (Mass of Product)0
Atom EconomyEfficiency of reactant atom incorporation into the final product. tudelft.nl(MW of Product / Sum of MW of Reactants) x 100%100%
Process Mass Intensity (PMI)Total mass input relative to the mass of the final product. tudelft.nlnih.gov(Total Mass in Process) / (Mass of Product)1
Reaction Mass Efficiency (RME)Percentage of the mass of the reactants that ends up in the product. nih.gov(Mass of Product / Total Mass of Reactants) x 100%100%

Future Research Perspectives and Unaddressed Challenges in 3,6,9,12,15,18 Hexaoxaoctacosan 1 Ol Research

Innovation in Synthetic Routes for Enhanced Sustainability and Efficiency

The conventional synthesis of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol and related polyoxyethylene alkyl ethers typically involves the ethoxylation of a C10 fatty alcohol (decanol) with ethylene (B1197577) oxide, often catalyzed by strong bases like potassium hydroxide (B78521). This process, while industrially established, is characterized by high exothermicity, necessitating stringent process control to prevent thermal runaway. Future research is increasingly directed towards developing more sustainable and efficient synthetic methodologies.

A significant challenge lies in achieving a narrow distribution of the polyoxyethylene chain length. The use of alternative catalysts, such as specific metal complexes, has shown promise in yielding a more defined product with fewer byproducts like polyethylene (B3416737) glycol (PEG). Further exploration into novel catalytic systems that can precisely control the degree of ethoxylation for 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol would enhance product quality and reduce the need for extensive purification.

The principles of green chemistry are also paving the way for innovative synthetic strategies. A key area of future investigation is the utilization of enzyme catalysis . Lipases, for instance, have demonstrated the ability to catalyze the formation of similar surfactant structures under milder, often solvent-free conditions. Research into enzymatic routes for the synthesis of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol could lead to a more environmentally benign process with high specificity and reduced energy consumption.

Furthermore, the reliance on petroleum-derived ethylene oxide is a significant sustainability concern. A forward-looking research direction involves the exploration of bio-based feedstocks . The development of synthetic pathways that utilize renewable resources to construct both the hydrophobic decyl tail and the hydrophilic hexaethylene glycol head of the molecule is a critical long-term goal.

The concept of micellar catalysis , where reactions are conducted in aqueous micellar solutions formed by "designer surfactants," offers another avenue for greening the synthesis of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol. This approach can eliminate the need for volatile organic solvents, leading to a safer and more sustainable manufacturing process. Investigating the feasibility of using such systems for the ethoxylation of decanol (B1663958) presents a compelling research opportunity.

Synthetic RouteAdvantagesResearch Challenges
Alternative Catalysis Narrower ethoxylation distribution, fewer byproducts.Catalyst cost, stability, and recyclability.
Enzyme Catalysis Mild reaction conditions, high specificity, solvent-free potential.Enzyme stability, cost, and scalability for bulk chemical production.
Bio-based Feedstocks Reduced reliance on fossil fuels, improved sustainability profile.Development of efficient conversion pathways from biomass.
Micellar Catalysis Elimination of organic solvents, greener process.Surfactant selection, reaction kinetics, and product separation.
Solvent-Free Synthesis Reduced waste and environmental impact.High-temperature requirements, potential for side reactions.

Identification of Novel High-Value Application Areas

While 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol is well-established as a versatile surfactant in cleaning products, personal care items, and industrial processes, significant opportunities exist to explore its potential in high-value, technologically advanced applications.

In the realm of pharmaceuticals and biomedicine , the biocompatibility of the polyethylene glycol moiety suggests potential for 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol in drug delivery systems. Future research could focus on its use in the formulation of nanoparticles and hydrogels for the controlled release of therapeutic agents. Its role as a linker or spacer in the synthesis of bioconjugates is another promising area that warrants further investigation. The broader class of surfactants is known to enhance drug absorption, and specific studies on this compound could reveal its efficacy in this regard.

The field of nanotechnology presents another frontier for novel applications. The ability of surfactants to stabilize hydrophobic nanomaterials in aqueous dispersions is critical for many applications. Research into the specific interactions of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol with various nanoparticles could lead to its use in the development of advanced materials, such as stable nano-emulsions for specialized coatings or in the formulation of highly sensitive colorimetric sensors.

The oil and gas industry also offers potential high-value applications. While polyoxyethylene alkyl ethers are generally used as defoamers and for enhanced oil recovery, more specialized roles could be explored for 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol. For instance, its specific interfacial properties could be leveraged in the development of novel formulations for demulsification or as a component in corrosion-inhibiting packages.

Application AreaPotential High-Value UseResearch Focus
Pharmaceuticals Drug delivery vehicles (nanoparticles, hydrogels), bioconjugation.Biocompatibility studies, formulation development, drug release kinetics.
Nanotechnology Stabilizer for nanomaterials, component in advanced sensors.Interfacial studies with nanoparticles, development of functional nano-emulsions.
Oil & Gas Specialized demulsifiers, corrosion inhibitors.Performance evaluation under harsh conditions, formulation optimization.
Advanced Materials Component in smart coatings and functional textiles.Investigation of self-assembly properties on different substrates.

Advancements in In-Situ and Operando Characterization Techniques

A deeper understanding of the behavior of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol at interfaces and in solution is crucial for optimizing its performance in existing applications and for designing new ones. The development and application of advanced in-situ and operando characterization techniques are paramount to achieving this.

Small-Angle Neutron Scattering (SANS) is a powerful technique for elucidating the structure of micelles and other self-assembled structures in solution. Future SANS studies could focus on how the size, shape, and hydration of micelles formed by 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol are influenced by temperature, concentration, and the presence of other molecules. Contrast variation SANS could be particularly valuable for selectively examining the decyl core and the hexaethylene glycol corona of the micelles.

Techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can provide high-resolution images of the adsorption of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol on various surfaces. In-situ AFM, in particular, can be used to visualize the dynamics of film formation and self-assembly at the solid-liquid interface in real-time.

The Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is another valuable tool for studying the adsorption and desorption kinetics of this surfactant on different surfaces. Future research could utilize QCM-D to understand how factors like surface chemistry and the composition of the surrounding medium affect the formation and stability of adsorbed layers.

Operando spectroscopy , such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy, offers the potential to study the molecular interactions of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol at interfaces under dynamic conditions. This could provide valuable insights into its mechanism of action as an emulsifier or dispersant.

Complementing these experimental techniques, Molecular Dynamics (MD) simulations can provide a detailed, atomistic view of the behavior of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol molecules in solution and at interfaces. Future computational studies could focus on predicting its self-assembly behavior and its interactions with other molecules and surfaces, thereby guiding the design of new applications.

Characterization TechniqueInformation GainedFuture Research Directions
Small-Angle Neutron Scattering (SANS) Micelle size, shape, and hydration.Contrast variation studies to probe core-shell structure.
In-situ Atomic Force Microscopy (AFM) Real-time visualization of surface adsorption and self-assembly.Investigating the influence of substrate properties on film formation.
Quartz Crystal Microbalance with Dissipation (QCM-D) Adsorption/desorption kinetics and viscoelastic properties of adsorbed layers.Studying the competitive adsorption with other molecules.
Operando ATR-FTIR Spectroscopy Molecular interactions at interfaces under dynamic conditions.Elucidating the mechanism of action in emulsification and dispersion.
Molecular Dynamics (MD) Simulations Atomistic insights into self-assembly and interfacial behavior.Predicting the performance in novel applications.

Addressing Long-Term Environmental Fates and Remediation Strategies

As with any widely used chemical, a thorough understanding of the long-term environmental fate of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol is essential. While alcohol ethoxylates are generally considered to be biodegradable, significant research gaps remain regarding the specific degradation pathways, potential for the formation of persistent metabolites, and ecotoxicity of this particular compound.

Future research should focus on detailed biodegradation studies under various environmental conditions (e.g., aerobic, anaerobic, different temperatures and microbial populations). Identifying the specific microorganisms and enzymatic pathways involved in the degradation of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol is crucial for predicting its persistence in different ecosystems. A key challenge is to distinguish between actual biodegradation and sorption to biomass, which can lead to an overestimation of degradation rates.

Comprehensive ecotoxicity testing is needed to assess the impact of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol on a wide range of aquatic and terrestrial organisms. While some data exists for "Dodecyl alcohol polyoxyethylene ether," species-specific and long-term chronic toxicity studies for this particular molecule are necessary for a robust environmental risk assessment.

The development of effective remediation strategies for water and soil contaminated with 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol is another important area of research. While conventional wastewater treatment processes can achieve high removal rates for alcohol ethoxylates, the efficiency can vary. Advanced oxidation processes (AOPs), such as ozonation and photocatalysis, could be explored as potential methods for the complete mineralization of this surfactant in industrial effluents.

Furthermore, understanding the sorption behavior of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol to soil and sediment is critical for predicting its mobility and bioavailability in the environment. Studies on its adsorption isotherms and the influence of soil properties on its fate will be vital for developing effective soil remediation techniques.

Research AreaKey ObjectivesUnaddressed Challenges
Biodegradation Pathways Identification of microbial consortia and enzymes involved in degradation.Differentiating between biodegradation and sorption; identifying potential persistent metabolites.
Ecotoxicity Assessment Chronic toxicity studies on a diverse range of organisms.Understanding the structure-activity relationship for ecotoxicity within the polyoxyethylene alkyl ether class.
Remediation Technologies Development of advanced oxidation processes for complete mineralization.Cost-effectiveness and scalability of remediation technologies.
Environmental Mobility Characterization of sorption behavior in different soil and sediment types.Predicting long-term transport and bioavailability in complex environmental matrices.

Q & A

Q. What are the recommended methods for synthesizing and purifying 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol?

Methodological Answer: Synthesis typically involves the ethoxylation of decyl alcohol with six ethylene oxide (EO) units under controlled alkaline conditions (e.g., using NaOH or KOH as catalysts). Purification is achieved via vacuum distillation or column chromatography to remove unreacted starting materials and byproducts. Characterization of purity can be performed using HPLC with evaporative light scattering detection (ELSD) or gas chromatography-mass spectrometry (GC-MS) .

Q. How can researchers characterize the structural integrity of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the ethylene oxide chain length and alkyl group structure. Fourier-transform infrared spectroscopy (FTIR) can validate ether (C-O-C) and hydroxyl (-OH) functional groups. Mass spectrometry (MS), particularly high-resolution ESI-MS, confirms molecular weight (422.60 g/mol) and isotopic patterns .

Q. What experimental conditions affect the solubility and stability of this compound?

Methodological Answer: Solubility in water is temperature-dependent; cloud point measurements can determine phase separation thresholds. Stability studies should monitor hydrolysis under acidic/basic conditions (pH 2–12) via UV-Vis or NMR. Oxidative stability is assessed using accelerated aging tests with peroxides or radical initiators, followed by GC-MS to detect degradation byproducts (e.g., aldehydes, carboxylic acids) .

Advanced Research Questions

Q. How can researchers investigate the compound’s interactions with biological membranes or proteins?

Methodological Answer: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics with lipid bilayers or proteins (e.g., serum albumin). Fluorescence quenching assays using tryptophan-rich proteins (e.g., lysozyme) measure conformational changes. Molecular dynamics simulations can model ethylene oxide chain flexibility and alkyl group penetration into lipid layers .

Q. What methodologies are used to assess environmental persistence and endocrine disruption potential?

Methodological Answer: Environmental half-life studies employ OECD 301/302 biodegradation tests under aerobic/anaerobic conditions. Endocrine disruption is evaluated via in vitro reporter gene assays (e.g., ERα/ERβ luciferase) or yeast estrogen screen (YES). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies bioaccumulation in model organisms (e.g., Daphnia magna) .

Q. How can functionalization of 3,6,9,12,15,18-Hexaoxaoctacosan-1-ol enhance its application in nanotechnology?

Methodological Answer: Thiol-terminated derivatives (e.g., 29-mercapto variants) enable gold nanoparticle tethering via Au-S bonds. Functionalization with amino or bromo groups (e.g., 20-amino or 20-bromo derivatives) permits covalent conjugation to drug molecules or fluorescent probes. Dynamic light scattering (DLS) and transmission electron microscopy (TEM) validate nanoscale assembly .

Q. How should researchers address contradictions in toxicity data across studies?

Methodological Answer: Meta-analyses should standardize protocols (e.g., cell lines, exposure durations) and apply Hill’s criteria for causality. Dose-response modeling (e.g., benchmark dose analysis) resolves variability. Cross-validation using alternative assays (e.g., zebrafish embryotoxicity vs. mammalian cell viability) identifies context-specific effects .

Q. What advanced analytical techniques overcome challenges in detecting trace levels in environmental samples?

Methodological Answer: Solid-phase extraction (SPE) coupled with LC-MS/MS improves sensitivity (detection limits <1 ng/L). Isotope dilution using deuterated analogs corrects matrix effects. High-resolution mass spectrometry (HRMS) with ion mobility separates co-eluting isomers (e.g., branched vs. linear ethylene oxide chains) .

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Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.